Scaffold‑Driven Target‑Class Divergence: Indole‑1‑Acetamide (KRAS G12C) vs. Indole‑3‑Acetamide (hnps‑PLA2)
The indole‑1‑acetamide scaffold, exemplified by the target compound, is functionally distinct from the indole‑3‑acetamide scaffold. While indole‑3‑acetamides have been established as hnps‑PLA2 inhibitors with a representative IC50 of 0.124 µM (hnps‑PLA‑IN‑1) , the indole‑1‑acetamide core has demonstrated potent covalent KRAS G12C inhibition: a close analog (K‑Ras G12C‑IN‑4) exhibits IC50 values of 0.219 µM for MAPK signaling (p‑ERK) and 0.067 µM for cellular viability in MIA PaCa‑2 cells . This scaffold‑dependent target redirection—from an extracellular secreted enzyme to an intracellular oncogenic driver—provides a quantifiable basis for selecting the indole‑1‑acetamide series over the indole‑3‑acetamide series for KRAS‑focused drug discovery programs.
| Evidence Dimension | Scaffold‑dependent biological target engagement (IC50) |
|---|---|
| Target Compound Data | Indole‑1‑acetamide scaffold: K‑Ras G12C‑IN‑4 (analog) IC50 = 0.219 µM (p‑ERK, 4 h) and 0.067 µM (cell viability, 72 h) in MIA PaCa‑2 cells. |
| Comparator Or Baseline | Indole‑3‑acetamide scaffold: hnps‑PLA‑IN‑1 IC50 = 0.124 µM against hnps‑PLA2 enzyme. |
| Quantified Difference | Scaffold isomerism shifts target from hnps‑PLA2 (IC50 ≈ 0.124 µM) to KRAS G12C (IC50 ≈ 0.067–0.219 µM); an apparent 2‑ to 3‑fold potency range that reflects entirely distinct target classes rather than a direct potency comparison. |
| Conditions | In vitro enzyme inhibition assay (hnps‑PLA2) vs. cellular p‑ERK AlphaLISA and CellTiter‑Glo viability assays in MIA PaCa‑2 cells. |
Why This Matters
Procurement decisions for KRAS‑targeted projects should prioritize the indole‑1‑acetamide scaffold over the indole‑3‑acetamide scaffold, as the latter is pre‑validated for an unrelated target (hnps‑PLA2), reducing relevance for oncology applications.
- [1] PeptideDB. hnps-PLA-IN-1 (compound 5aa) – Bioactivity: hnps-PLA2 inhibitor (IC50 = 0.124 µM). https://www.peptidedb.com/peptide/185298-58-2.html View Source
- [2] Anjiechem. K-Ras G12C-IN-4 product page, citing Shin Y et al. ACS Med Chem Lett. 2019;10(9):1302-1308. https://www.anjiechem.com/goods-21544.html View Source
